molecular formula C6H11NO4 B13510910 (2R,3R)-2-acetamido-3-hydroxybutanoic acid

(2R,3R)-2-acetamido-3-hydroxybutanoic acid

Cat. No.: B13510910
M. Wt: 161.16 g/mol
InChI Key: PEDXUVCGOLSNLQ-NQXXGFSBSA-N
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Description

(2R,3R)-2-acetamido-3-hydroxybutanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-acetamido-3-hydroxybutanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as (2R,3R)-tartaric acid.

    Amidation: The hydroxyl groups of the tartaric acid are protected, and the carboxylic acid groups are converted to amides using acetic anhydride.

    Hydrolysis: The protected hydroxyl groups are then deprotected to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve enzymatic resolution or chiral chromatography to obtain the desired enantiomer in high purity. These methods are scalable and can produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-acetamido-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a keto acid.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(2R,3R)-2-acetamido-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a resolving agent for racemic mixtures.

Mechanism of Action

The mechanism of action of (2R,3R)-2-acetamido-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-tartaric acid: A precursor in the synthesis of (2R,3R)-2-acetamido-3-hydroxybutanoic acid.

    Threonine: An amino acid with a similar structure but different functional groups.

    Serine: Another amino acid with a hydroxyl group but lacking the acetamido group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both acetamido and hydroxyl functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R,3R)-2-acetamido-3-hydroxybutanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5-/m1/s1

InChI Key

PEDXUVCGOLSNLQ-NQXXGFSBSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O

Origin of Product

United States

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